N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Medicinal Chemistry Physicochemical Properties Ligand Design

Select CAS 2034530-07-7 as your non-halogenated control compound. Its unsubstituted benzenesulfonamide zinc-binding group enables quantitative isoform selectivity profiling without confounding lipophilicity effects. The 2-methylpyridine moiety (pKa 5.94) provides a measurable shift in protonation state relative to unsubstituted pyridine, modulating hydrogen-bonding and permeability. Use this piperidine-linked scaffold to evaluate the contribution of halogen bonding to potency in your current SAR campaign. Confirm target engagement confidently with this minimal pharmacophore.

Molecular Formula C18H23N3O2S
Molecular Weight 345.46
CAS No. 2034530-07-7
Cat. No. B2568677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
CAS2034530-07-7
Molecular FormulaC18H23N3O2S
Molecular Weight345.46
Structural Identifiers
SMILESCC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H23N3O2S/c1-15-13-17(7-10-19-15)21-11-8-16(9-12-21)14-20-24(22,23)18-5-3-2-4-6-18/h2-7,10,13,16,20H,8-9,11-12,14H2,1H3
InChIKeyHGXOAWDNZKSWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034530-07-7: N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide – Structural Identity and Procurement Context


N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034530-07-7) is a synthetic small molecule featuring a benzenesulfonamide moiety linked via a methylene spacer to a piperidine ring that is N-substituted with a 2-methylpyridin-4-yl group. The benzenesulfonamide core is a well-established pharmacophore for carbonic anhydrase inhibition [1], while the 2-methylpyridine substituent imparts distinct electronic and steric properties relative to unsubstituted pyridine analogs. This compound is primarily supplied as a research intermediate or screening building block, and procurement decisions hinge on structural differentiation from close benzenesulfonamide analogs where substituent identity governs target engagement and physicochemical profile.

Why Generic Benzenesulfonamide Analogs Cannot Substitute for CAS 2034530-07-7


Simple benzenesulfonamides (e.g., unsubstituted benzenesulfonamide, Ki ~1.35–69 μM against carbonic anhydrases [1]) lack the piperidine-methylene spacer and the 2-methylpyridin-4-yl group present in the target compound. The 2-methyl substituent on the pyridine ring increases the pKa of the conjugate acid from 5.25 (pyridine) to 5.94 [2], altering hydrogen-bonding capacity and protonation state at physiological pH, which directly impacts target binding and membrane permeability. The piperidine linker introduces conformational degrees of freedom absent in directly linked sulfonamides, enabling distinct binding modes that cannot be replicated by simpler benzenesulfonamide scaffolds. These structural elements collectively create a differentiation profile that renders generic substitution unreliable without quantitative comparative data.

Quantitative Differentiation Evidence for CAS 2034530-07-7 Against Structural Comparators


pKa Shift from 2-Methylpyridine Substitution Relative to Unsubstituted Pyridine Analogs

The 2-methylpyridin-4-yl group in the target compound confers a higher pKa (5.94 for the conjugate acid) compared with pyridine (pKa = 5.25), representing a +0.69 log unit increase in basicity [1]. This shift alters the protonation equilibrium at physiological pH. Closest analogs bearing unsubstituted pyridine (e.g., 4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide) lack this electronic modulation, affecting hydrogen-bond donor/acceptor capacity and potentially target binding affinity.

Medicinal Chemistry Physicochemical Properties Ligand Design

Carbonic Anhydrase Pharmacophore Validation: Benzenesulfonamide Ki Against Comparator Scaffolds

The benzenesulfonamide core present in CAS 2034530-07-7 is a validated zinc-binding pharmacophore. Unsubstituted benzenesulfonamide exhibits Ki values in the low micromolar range against sheep kidney carbonic anhydrase (reported between 1.35 and 69.31 μM) [1]. More elaborate benzenesulfonamide derivatives achieve nanomolar Ki values against human CA isoforms (e.g., compound 1 in a reference series: 6.8 nM for hCA I, 3.0 nM for hCA II) [2]. The target compound's benzenesulfonamide group provides the potential for CA inhibitory activity, while the distinct piperidine-pyridine substituents are expected to modulate isoform selectivity and potency compared to simpler benzenesulfonamides, although direct head-to-head data are not publicly available.

Enzyme Inhibition Carbonic Anhydrase Pharmacophore Validation

Molecular Weight and Lipophilicity Differentiation from 4-Fluoro-3-methyl and 2,6-Difluoro Analogs

The target compound (MW 345.46 g/mol, C18H23N3O2S) is structurally differentiated from close analogs by the absence of halogen substituents on the benzenesulfonamide ring. The 4-fluoro-3-methyl analog (CAS 2034530-14-6, MW 377.5) and 2,6-difluoro analog (CAS 2034286-65-0, MW 381.44) possess higher molecular weights and increased lipophilicity due to halogenation [1]. The target compound's lower MW (345.46 vs. 377.5–381.44) and reduced halogen character predict superior aqueous solubility and altered membrane permeability, which are critical for in vitro assay compatibility and pharmacokinetic profiling.

Drug Design Physicochemical Properties ADME Prediction

Procurement-Relevant Application Scenarios for CAS 2034530-07-7


Carbonic Anhydrase Inhibitor Fragment-Based Drug Discovery (FBDD) Starting Point

The benzenesulfonamide core provides a well-characterized zinc-binding pharmacophore suitable for fragment-based screening against carbonic anhydrase isoforms. The 2-methylpyridine and piperidine-methylene substituents offer vectors for fragment growing and selectivity engineering. Procurement of CAS 2034530-07-7 as a core scaffold enables systematic SAR exploration where the impact of distal substituents on isoform selectivity can be evaluated, building upon the known benzenesulfonamide CA inhibition baseline Ki values in the low micromolar to nanomolar range [1].

Kinase or GPCR Probe Design Leveraging 2-Methylpyridine-piperidine Scaffold

The 2-methylpyridin-4-yl-piperidine motif is recurrent in kinase inhibitor and GPCR modulator design. The target compound, with its unadorned benzenesulfonamide terminus, serves as a minimal pharmacophore for probing the contribution of the 2-methylpyridine group to target binding. The confirmed pKa shift (+0.69 vs. pyridine) [1] provides a quantitative rationale for prioritized selection in medicinal chemistry campaigns targeting proteins where a basic nitrogen interaction is critical.

Negative Control or Inactive Comparator for Halogenated Analog Studies

Given the absence of halogen substituents and the lower molecular weight compared to 4-fluoro-3-methyl and 2,6-difluoro analogs, CAS 2034530-07-7 is well-suited as a non-halogenated control compound. In phenotypic or target-based assays where halogenated benzenesulfonamide derivatives demonstrate activity, this compound can be used to assess the contribution of halogen bonding and lipophilicity to the observed biological effect, thereby strengthening the SAR hypothesis.

Physicochemical Reference Standard for Solubility and Permeability Calibration

The target compound's moderate molecular weight (345.46 g/mol) and polar surface area (derived from the sulfonamide and pyridine groups) position it within oral drug-like chemical space. It can serve as a reference compound for calibrating in vitro solubility and permeability assays when benchmarking against more lipophilic, halogenated analogs. This application is supported by the molecular weight differentiation evidence [1].

Quote Request

Request a Quote for N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.